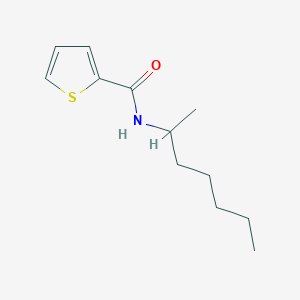

N-(heptan-2-yl)thiophene-2-carboxamide

Description

Properties

Molecular Formula |

C12H19NOS |

|---|---|

Molecular Weight |

225.35 g/mol |

IUPAC Name |

N-heptan-2-ylthiophene-2-carboxamide |

InChI |

InChI=1S/C12H19NOS/c1-3-4-5-7-10(2)13-12(14)11-8-6-9-15-11/h6,8-10H,3-5,7H2,1-2H3,(H,13,14) |

InChI Key |

FCLHURNQXYAFJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)NC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(heptan-2-yl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with heptan-2-amine in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) and a base like pyridine . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(heptan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: Electrophiles like halogens, sulfonyl chlorides

Major Products Formed

Oxidation: Thiophene sulfoxides, thiophene sulfones

Reduction: N-(heptan-2-yl)thiophene-2-amine

Substitution: Substituted thiophene derivatives

Scientific Research Applications

N-(heptan-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of bacterial enzymes, thereby exerting antibacterial effects . Molecular docking studies can provide insights into the binding interactions between the compound and its targets .

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-carboxamide Derivatives

Structural and Electronic Comparisons

Thiophene-2-carboxamide derivatives vary primarily in the substituent on the amide nitrogen. Key comparisons include:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., nitrophenyl, pyridinyl) exhibit stronger intermolecular interactions (e.g., hydrogen bonds, π-stacking) due to planar geometries , whereas aliphatic chains like heptan-2-yl may reduce crystallinity and enhance solubility in lipid-rich environments.

Key Research Findings and Implications

- Structure-Activity Relationships (SAR) : The substituent’s electronic and steric properties directly influence bioactivity. For example, bulky tert-butyl groups improve metabolic stability in anticancer analogs , while nitro groups enhance antibacterial potency .

- Toxicological Considerations : Thiophene carboxamides with unstudied toxicology (e.g., thiophene fentanyl in ) highlight the need for rigorous safety profiling of this compound.

Q & A

What are the recommended synthetic methodologies for preparing N-(heptan-2-yl)thiophene-2-carboxamide, and how can reaction yields be optimized?

Answer:

A common approach involves the condensation of thiophene-2-carbonyl chloride with heptan-2-amine under reflux in a polar aprotic solvent like acetonitrile or dichloromethane. Key parameters include:

- Stoichiometry: Equimolar ratios of reactants (e.g., 2.565 mmol of acyl chloride with 2.565 mmol of amine) to minimize side products .

- Reaction Time: 1–2 hours under reflux with stirring to ensure complete conversion .

- Purification: Recrystallization from ethanol or column chromatography (using silica gel and ethyl acetate/hexane mixtures) to isolate the product.

- Yield Optimization: Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride. Typical yields range from 60–80% for analogous thiophene carboxamides .

How should this compound be characterized to confirm its structural identity and purity?

Answer:

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy: Detect amide C=O stretching (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peak (M⁺) matching the molecular weight (e.g., 225.3 g/mol for C₁₂H₁₉NOS) .

- Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .

What advanced crystallographic techniques are suitable for analyzing the molecular conformation and intermolecular interactions of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD):

- Intermolecular Interactions: Identify non-classical hydrogen bonds (C–H⋯O/S) and π-π stacking using Mercury or CrystalExplorer software .

- Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for similar carboxamides) .

How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound derivatives?

Answer:

- Substituent Variation: Synthesize analogs with modified alkyl chains (e.g., branched vs. linear) or substituted thiophene rings (e.g., bromo, nitro groups) .

- Biological Assays: Test for receptor binding (e.g., TrkB antagonism) or enzyme inhibition using in vitro models (IC₅₀ determination) .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .

- Data Analysis: Correlate electronic properties (HOMO/LUMO energies) with bioactivity using DFT calculations (Gaussian 09) .

What strategies mitigate discrepancies in experimental data during crystallographic refinement or biological assay reproducibility?

Answer:

- Crystallographic Refinement:

- Biological Assays:

How should researchers handle and store this compound to ensure long-term stability?

Answer:

- Storage Conditions: Keep in airtight containers under inert gas (N₂) at –20°C to prevent oxidation or hydrolysis .

- Stability Tests: Monitor via HPLC every 6 months; degradation products (e.g., thiophene-2-carboxylic acid) indicate instability .

- Safety Protocols: Use fume hoods and PPE (gloves, goggles) due to potential irritancy (analogous to thiophene derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.